5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid 5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 918494-39-0
VCID: VC18582668
InChI: InChI=1S/C13H13BrN2O4S/c14-8-3-4-10-9(7-8)12(11(15-10)13(17)18)21(19,20)16-5-1-2-6-16/h3-4,7,15H,1-2,5-6H2,(H,17,18)
SMILES:
Molecular Formula: C13H13BrN2O4S
Molecular Weight: 373.22 g/mol

5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid

CAS No.: 918494-39-0

Cat. No.: VC18582668

Molecular Formula: C13H13BrN2O4S

Molecular Weight: 373.22 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid - 918494-39-0

Specification

CAS No. 918494-39-0
Molecular Formula C13H13BrN2O4S
Molecular Weight 373.22 g/mol
IUPAC Name 5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C13H13BrN2O4S/c14-8-3-4-10-9(7-8)12(11(15-10)13(17)18)21(19,20)16-5-1-2-6-16/h3-4,7,15H,1-2,5-6H2,(H,17,18)
Standard InChI Key INPCTETUAZKWOV-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound belongs to the indolecarboxylic acid class, characterized by the following features:

  • Core structure: 5-Bromo-1H-indole with substitutions at positions 2 (carboxylic acid) and 3 (pyrrolidine-1-sulfonyl group).

  • Molecular formula: C13H13BrN2O4S\text{C}_{13}\text{H}_{13}\text{Br}\text{N}_2\text{O}_4\text{S} (calculated molecular weight: 397.22 g/mol).

  • Key functional groups:

    • Bromine atom at position 5 (increases electrophilicity and influences binding interactions).

    • Pyrrolidine sulfonyl moiety at position 3 (enhances solubility and modulates receptor affinity).

    • Carboxylic acid at position 2 (facilitates hydrogen bonding and salt formation).

Spectral and Computational Data

While experimental spectral data for this exact compound are unavailable, analogs provide predictive insights:

  • 1H^1\text{H} NMR: Expected signals include:

    • Aromatic protons (δ 7.2–8.1 ppm for indole H-4, H-6, and H-7).

    • Pyrrolidine methylene protons (δ 2.8–3.5 ppm).

  • IR spectroscopy: Strong absorption bands for sulfonyl (1150–1350 cm1^{-1}) and carboxylic acid (2500–3300 cm1^{-1}) groups.

  • LogP: Predicted value of 2.29 (moderate lipophilicity) using consensus computational models .

Synthetic Methodologies

Key Intermediate Synthesis

The synthesis of 5-bromoindole derivatives typically begins with functionalization of the indole core. Patent WO2008150500A1 outlines a general pathway for analogous compounds:

Step 1: Bromination of Indole

  • Reagents: N \text{N}-Bromosuccinimide (NBS) in dimethylformamide (DMF).

  • Conditions: 0–5°C, 2–4 hours.

  • Yield: ~85% for 5-bromo-1H-indole intermediates .

Step 2: Sulfonylation at Position 3

  • Reagents: Pyrrolidine-1-sulfonyl chloride in dichloromethane.

  • Catalyst: Triethylamine (TEA).

  • Conditions: Room temperature, 12 hours .

Optimization Challenges

  • Regioselectivity: Competitive sulfonylation at indole N-1 requires protecting group strategies (e.g., benzyl carbamate) .

  • Purification: Silica gel chromatography with dichloromethane/ethanol/ammonia mobile phases is critical to achieve >95% purity .

CompoundTargetActivity (EC50_{50}/IC50_{50})Source
5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamideHIV-1 reverse transcriptase0.8 μM (IC50_{50})DrugBank
5-(Pyrrolidine-1-sulfonyl)isatinCaspase-31.2 μM (IC50_{50})PubChem

ADMET Profiling

  • Solubility: Predicted aqueous solubility of 0.073 mg/mL (SILICOS-IT model) .

  • BBB permeability: Moderate (logBB = -0.43) due to sulfonyl group polarity .

  • Metabolism: Hepatic CYP3A4/2D6-mediated oxidation of pyrrolidine ring (in silico prediction) .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Eletriptan analogs: Brominated indoles are key intermediates in 5-HT1B/1D_{1B/1D} agonists .

  • Kinase inhibitor development: Sulfonamide indoles are privileged scaffolds in oncology drug discovery .

Table 2: Synthetic Routes to Related Therapeutics

Target MoleculeKey IntermediateYieldPatent Reference
Eletriptan HBr5-Bromo-3-(pyrrolidinylmethyl)indole57%WO2008150500A1
Antitrypanosomal agents3-Sulfonylated-5-bromoindoles23–31%PMC8412142

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